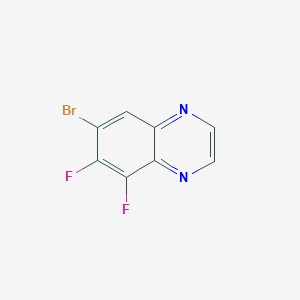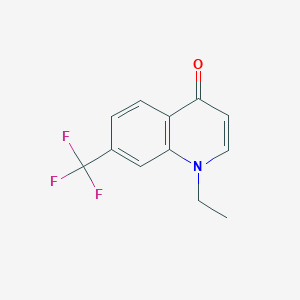
7-Bromo-5,6-difluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5,6-difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrF2N2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dihydroxy-1,4-dioxane with a quinoxaline precursor in ethanol at room temperature, followed by bromination and fluorination steps . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: 7-Bromo-5,6-difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as amines or alkoxides .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dialkylamines in solvents such as acetic acid.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation can produce quinoxaline dioxides .
科学的研究の応用
7-Bromo-5,6-difluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage in bacterial cells . The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, leading to various biological effects.
類似化合物との比較
6,7-Difluoroquinoxaline: Lacks the bromine atom but shares similar electronic properties.
5,6-Difluoroquinoxaline: Similar structure but without the bromine substitution.
7-Bromoquinoxaline: Contains the bromine atom but lacks the fluorine substitutions.
Uniqueness: 7-Bromo-5,6-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and electronic properties.
特性
分子式 |
C8H3BrF2N2 |
|---|---|
分子量 |
245.02 g/mol |
IUPAC名 |
7-bromo-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H |
InChIキー |
OIFBVLLOENEPKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C=C(C(=C2F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)

![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)


![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)





